molecular formula C10H16N2O6S2 B1585148 N,N'-Bis(vinylsulfonylacetyl)ethylenediamine CAS No. 66710-66-5

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

Cat. No.: B1585148
CAS No.: 66710-66-5
M. Wt: 324.4 g/mol
InChI Key: QWZOJDWOQYTACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is a chemical compound with the molecular formula C10H16N2O6S2 and a molar mass of 324.37 g/mol. This compound is a white to almost white powder or crystal at room temperature and is soluble in hot methanol. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Bis(vinylsulfonylacetyl)ethylenediamine typically involves the reaction of ethylenediamine with vinylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and reactors can help maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N,N'-Bis(vinylsulfonylacetyl)ethylenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonyl compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of polymers, as a cross-linking agent, and in the preparation of various chemical reagents. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in organic synthesis. Biology: It is utilized in the study of biological macromolecules and in the development of bioconjugation techniques. Medicine: Industry: It is used in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine is similar to other bis(vinylsulfonyl) compounds such as Bis(vinylsulfonyl)urea and Bis(vinylsulfonyl)ethanol. it is unique in its ability to form stable cross-links and its versatility in various chemical reactions. The comparison with these compounds highlights its distinct advantages in terms of reactivity and application potential.

Comparison with Similar Compounds

  • Bis(vinylsulfonyl)urea

  • Bis(vinylsulfonyl)ethanol

  • Bis(vinylsulfonyl)benzene

Properties

IUPAC Name

2-ethenylsulfonyl-N-[2-[(2-ethenylsulfonylacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOJDWOQYTACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(=O)NCCNC(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338870
Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66710-66-5
Record name N,N′-1,2-Ethanediylbis[2-(ethenylsulfonyl)acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66710-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(vinylsulfonylacetamido)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066710665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(vinylsulfonylacetamido)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.